molecular formula C5H10N2O3 B13005773 Asparagine methyl ester

Asparagine methyl ester

Cat. No.: B13005773
M. Wt: 146.14 g/mol
InChI Key: XWBUDPXCXXQEOU-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asparagine methyl ester is an ester derivative of the amino acid asparagine. It is a compound of interest in various fields of chemistry and biochemistry due to its unique properties and potential applications. Asparagine itself is a key compound in nitrogen metabolism and is involved in the biosynthesis of proteins. The esterification of asparagine to form this compound modifies its chemical properties, making it useful for different synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Asparagine methyl ester can be synthesized through the esterification of asparagine. One common method involves the self-condensation of L-asparagine methyl ester at room temperature . This method is efficient and yields optically pure cyclo-(L-asparagyl-L-asparagyl) derivatives. Another method involves the use of acyl chlorides or acid anhydrides in the presence of alcohols to form the ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes often use catalysts to increase the reaction rate and yield. The use of enzymatic methods, such as employing asparagine synthetase, can also be explored for more environmentally friendly production methods .

Chemical Reactions Analysis

Types of Reactions

Asparagine methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Produces asparagine and methanol.

    Aminolysis: Produces corresponding amides and methanol.

Mechanism of Action

The mechanism of action of asparagine methyl ester involves its hydrolysis to asparagine, which then participates in various metabolic pathways. Asparagine is crucial for the synthesis of proteins and other biomolecules. It acts as a nitrogen donor in the biosynthesis of other amino acids and nucleotides . The ester form allows for easier transport and controlled release of asparagine in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Asparagine methyl ester is unique due to its ester functional group, which imparts different solubility and reactivity compared to its parent amino acid. This makes it useful in specific synthetic applications where the free amino acid might not be suitable .

Properties

IUPAC Name

methyl (2S)-2,4-diamino-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H2,7,8)/t3-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBUDPXCXXQEOU-VKHMYHEASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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